4-Methoxyindoline hydrochloride
Overview
Description
4-Methoxyindoline hydrochloride is a chemical compound belonging to the class of indole derivatives. It is characterized by the presence of a methoxy group at the fourth position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyindoline hydrochloride typically involves the reduction of commercially available 4-methoxyindole. One common method includes the use of sodium cyanoborohydride in acetic acid. The reaction proceeds under mild conditions, resulting in the formation of 4-Methoxyindoline, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for various applications. The compound is often stored under inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyindoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions typically involve the conversion of the indole ring to indoline.
Substitution: Substitution reactions can occur at different positions on the indoline ring, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium cyanoborohydride in acetic acid is frequently used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .
Scientific Research Applications
4-Methoxyindoline hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxyindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. These interactions influence biological processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 4-Methoxyindole
- 5-Methoxyindoline
- 2-Methoxyindoline
Comparison: 4-Methoxyindoline hydrochloride is unique due to the presence of the methoxy group at the fourth position, which imparts distinct chemical and biological properties.
Biological Activity
4-Methoxyindoline hydrochloride (CAS Number: 90609-70-4) is a compound that has garnered attention in various fields of biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the indoline structure, characterized by a fused benzene and pyrrole ring system. The presence of the methoxy group (-OCH₃) enhances its reactivity and biological properties, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It has been shown to interact with receptors that play critical roles in signal transduction pathways, influencing gene expression and cellular responses.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens, although further research is required to elucidate these findings.
Therapeutic Applications
This compound shows promise in several therapeutic areas:
- Anticancer Research : Studies have indicated that derivatives of indole compounds, including 4-Methoxyindoline, exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs have demonstrated the ability to induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation .
- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory activities. The methoxy group may enhance these effects, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Effects : Some research points towards neuroprotective properties that could be beneficial in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Activity :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLPTAZQUESGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671996 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-70-4 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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